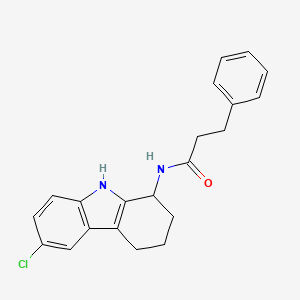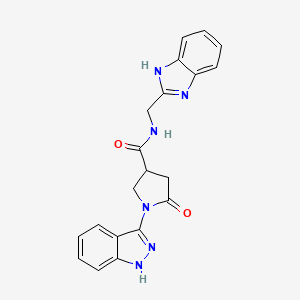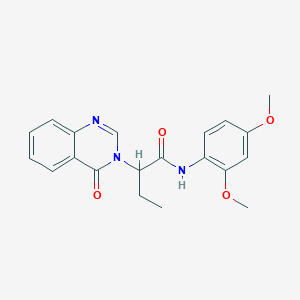![molecular formula C16H15FN4O5 B11003701 N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B11003701.png)
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridazinone ring, and a glycylglycine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multiple steps:
Formation of the Pyridazinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyridazinone intermediate.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Coupling with Glycylglycine: The final step involves coupling the acetylated intermediate with glycylglycine. This can be achieved using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring or the fluorophenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the compound, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone ring can participate in binding interactions, while the glycylglycine moiety may enhance solubility and bioavailability. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine: Similar structure but with a different position of the fluorine atom on the phenyl ring.
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine: Similar structure with a chlorine atom instead of fluorine.
N-{[3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The combination of the fluorophenyl group, pyridazinone ring, and glycylglycine moiety provides a distinct set of properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H15FN4O5 |
|---|---|
Molecular Weight |
362.31 g/mol |
IUPAC Name |
2-[[2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H15FN4O5/c17-11-4-2-1-3-10(11)12-5-6-15(24)21(20-12)9-14(23)18-7-13(22)19-8-16(25)26/h1-6H,7-9H2,(H,18,23)(H,19,22)(H,25,26) |
InChI Key |
JXAZLRRHJQKZIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B11003622.png)
![4-(benzo[d]isothiazol-3-yl)-N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B11003624.png)
![(3,4-Dimethoxyphenyl){5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B11003629.png)
![{1-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11003638.png)
![Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11003642.png)
![N-(3,5-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide](/img/structure/B11003643.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide](/img/structure/B11003664.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B11003672.png)
![methyl 4-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11003675.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11003681.png)


![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11003699.png)
